molecular formula C19H21F3N2O4S B2998256 N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)phenyl)isobutyramide CAS No. 1351641-20-7

N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2998256
CAS No.: 1351641-20-7
M. Wt: 430.44
InChI Key: YNYGUSSNXSSDOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)phenyl)isobutyramide is a synthetic organic compound provided for non-clinical life science research and development. This high-purity small molecule features a multi-functional structure incorporating an isobutyramide group, a sulfamoyl phenyl linker, and a trifluoromethylphenyl ethanol moiety. Compounds with similar structural motifs, such as phenylisobutyramides and sulfonamide derivatives, are frequently investigated in medicinal chemistry for their potential biological activities, which can include protease inhibition, receptor modulation, and other targeted interactions . The presence of the sulfamoyl group suggests potential as a scaffold for enzyme inhibition studies, while the trifluoromethyl group is a common pharmacophore used to enhance metabolic stability and binding affinity in drug discovery . Researchers are exploring this compound and its analogs in various biochemical applications, including as a potential modulator of specific biological pathways. The exact mechanism of action and primary research applications are compound-specific and should be verified by the researching institution. This product is intended for laboratory research by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

N-[4-[[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]sulfamoyl]phenyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O4S/c1-12(2)18(26)24-15-7-9-16(10-8-15)29(27,28)23-11-17(25)13-3-5-14(6-4-13)19(20,21)22/h3-10,12,17,23,25H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYGUSSNXSSDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound, also known as N-[4-({2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}sulfamoyl)phenyl]-2-methylpropanamide, is known to target a disintegrin and metalloproteinase with thrombospondin motifs 5. This enzyme plays a crucial role in the breakdown of extracellular matrix, which is important in processes such as cell migration, tissue remodeling, and cell signaling.

Biological Activity

N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that has gained attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₅H₁₈F₃N₃O₃S
  • Molecular Weight : 367.38 g/mol

Structural Features

  • Trifluoromethyl Group : The presence of a trifluoromethyl group enhances lipophilicity and biological activity.
  • Hydroxyl and Sulfamoyl Groups : These functional groups contribute to the compound's solubility and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to metabolic processes, including:
    • α-glucosidase : Inhibitors of this enzyme can help manage blood glucose levels in diabetic patients.
    • Protein Tyrosine Phosphatase 1B (PTP1B) : Inhibition of PTP1B is linked to improved insulin signaling.
  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which can protect cells from oxidative stress.

Antidiabetic Activity

Recent studies have demonstrated that this compound shows promising results in managing diabetes:

  • IC50 Values : The compound displayed IC50 values in the range of 4.58 μM for α-amylase inhibition, indicating potent antidiabetic properties compared to standard drugs like acarbose (IC50 = 1.58 μM) .
Target EnzymeIC50 Value (μM)Standard Drug IC50 (μM)
α-glucosidase6.282.00
α-amylase4.581.58
PTP1B0.911.35

Antioxidant Activity

In antioxidant assays, the compound exhibited an IC50 value of 2.36 μM, demonstrating its capability to scavenge free radicals effectively .

Case Studies

  • In Vitro Studies : A study evaluated the compound's effect on diabetic models, showing significant reductions in blood glucose levels post-treatment.
  • Toxicity Assessments : Acute toxicity tests in animal models indicated no adverse behavioral changes at therapeutic doses, suggesting a favorable safety profile.

Comparison with Similar Compounds

Key Findings :

  • Compared to N-(3-(Trifluoromethyl)phenyl)isobutyramide (), the addition of the sulfamoyl group in the target compound may reduce LogP, enhancing bioavailability .

Ethylsulfamoyl Variants

Structural modifications on the ethylsulfamoyl chain significantly alter pharmacological profiles:

Compound Name (Abbreviated) Substituent on Ethyl Chain Molecular Weight Notable Properties Reference
N-(4-(N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)isobutyramide Dimethylamino, thiophene 395.5 Basic amine enhances membrane permeability
N-(4-(N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide Methoxyphenyl, pyridazinone 470.5 Extended conjugation may improve UV detection
Target Compound Hydroxy, CF₃-phenyl 442.4 -OH group increases polarity; CF₃ enhances stability

Key Findings :

  • The hydroxy group in the target compound contrasts with the dimethylamino group in ’s analog, reducing basicity but improving solubility in polar solvents .

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